GAC0003A4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H24N2O3 |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

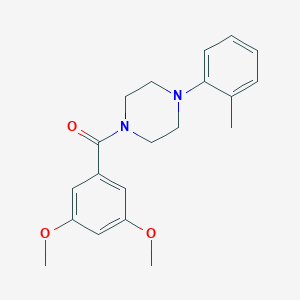

(3,5-dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C20H24N2O3/c1-15-6-4-5-7-19(15)21-8-10-22(11-9-21)20(23)16-12-17(24-2)14-18(13-16)25-3/h4-7,12-14H,8-11H2,1-3H3 |

InChI Key |

YOXCWYCROVRVBS-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

GAC0003A4: A Technical Guide to a Novel LXR Inverse Agonist and Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAC0003A4 is a potent and selective small molecule that functions as a Liver X Receptor (LXR) inverse agonist. Notably, it also induces the degradation of LXRβ, presenting a dual mechanism of action. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of this compound, with a particular focus on its effects in pancreatic cancer models. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is chemically defined as (3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-yl)methanone. Its key identifiers and properties are summarized in the table below.

| Identifier | Value |

| CAS Number | 929492-71-7 |

| Molecular Formula | C₂₀H₂₄N₂O₃ |

| Molecular Weight | 340.42 g/mol |

| IUPAC Name | (3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-yl)methanone |

| SMILES | O=C(C1=CC(OC)=CC(OC)=C1)N2CCN(C3=CC=CC=C3C)CC2 |

| Appearance | Solid powder |

Biological Activity and Quantitative Data

This compound has been identified as a Liver X Receptor (LXR) inverse agonist that not only inhibits LXR transcriptional activity but also promotes the degradation of the LXRβ protein.[1][2] Its biological effects have been characterized primarily in the context of pancreatic ductal adenocarcinoma (PDAC).[3]

LXR Inverse Agonist Activity

This compound demonstrates potent inverse agonism at LXRα and LXRβ receptors. This activity was quantified using a co-transfection assay in HEK293T cells.

| Parameter | This compound | Reference Agonist (GW3965) |

| LXRα IC₅₀ (μM) | 0.89 | - |

| LXRβ IC₅₀ (μM) | 0.76 | - |

| LXRα EC₅₀ (μM) | - | 0.15 |

| LXRβ EC₅₀ (μM) | - | 0.08 |

Data extracted from Karaboga H, et al. ACS Chem Biol. 2020.[1]

Effects on Pancreatic Cancer Cell Viability

The anti-proliferative effects of this compound were evaluated in a panel of human pancreatic cancer cell lines.

| Cell Line | IC₅₀ (μM) after 72h |

| PANC-1 | 5.8 |

| MIA PaCa-2 | 4.5 |

| BxPC-3 | 6.2 |

Data extracted from Karaboga H, et al. ACS Chem Biol. 2020.[1]

LXRβ Protein Degradation

A key feature of this compound is its ability to induce the degradation of the LXRβ protein. This effect was quantified by Western blot analysis in PANC-1 cells.

| Treatment (10 μM) | LXRβ Protein Level (% of Control) |

| DMSO (Control) | 100% |

| This compound (24h) | ~40% |

| This compound (48h) | ~20% |

Data estimated from representative blots in Karaboga H, et al. ACS Chem Biol. 2020.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism: inverse agonism of LXR and degradation of LXRβ. This leads to the modulation of downstream signaling pathways involved in lipid metabolism and cell proliferation.

LXR Inverse Agonism and Target Gene Repression

As an LXR inverse agonist, this compound recruits co-repressor proteins to LXR target gene promoters, leading to the downregulation of genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and its downstream targets.

LXRβ Degradation Pathway

This compound induces the ubiquitination and subsequent proteasomal degradation of the LXRβ protein, reducing its overall cellular levels. This provides a secondary mechanism to diminish LXR-mediated signaling.

Experimental Protocols

The following are detailed methodologies for key experiments performed to characterize this compound, based on the procedures described by Karaboga H, et al. in ACS Chemical Biology (2020).

Cell Culture

-

Cell Lines: PANC-1, MIA PaCa-2, and BxPC-3 human pancreatic cancer cell lines, and HEK293T cells.

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

LXR Co-transfection Luciferase Assay

This assay was used to determine the inverse agonist activity of this compound on LXRα and LXRβ.

-

Cell Seeding: HEK293T cells were seeded in 96-well plates at a density of 2 x 10⁴ cells per well.

-

Transfection: After 24 hours, cells were transfected using a suitable transfection reagent with a mixture of plasmids including an LXRα or LXRβ expression vector, an LXR response element (LXRE)-driven firefly luciferase reporter plasmid, and a Renilla luciferase control plasmid.

-

Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing various concentrations of this compound or the reference agonist GW3965.

-

Incubation: Plates were incubated for an additional 24 hours.

-

Luciferase Assay: Cells were lysed, and firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

-

Data Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity. IC₅₀ values were calculated from the dose-response curves.

Cell Viability Assay

The anti-proliferative effects of this compound were determined using a standard MTT or similar colorimetric assay.

-

Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

Treatment: After 24 hours, cells were treated with a serial dilution of this compound.

-

Incubation: Plates were incubated for 72 hours.

-

Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The formazan crystals were dissolved in DMSO.

-

Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control, and IC₅₀ values were determined.

Western Blot Analysis for LXRβ Degradation

This technique was used to visualize and quantify the reduction in LXRβ protein levels following treatment with this compound.

-

Cell Treatment: PANC-1 cells were treated with 10 μM this compound or DMSO for 24 and 48 hours.

-

Protein Extraction: Cells were lysed in RIPA buffer containing protease inhibitors. Protein concentration was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 μg) were separated on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody specific for LXRβ. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities were quantified using densitometry software and normalized to the loading control.

Conclusion

This compound represents a promising pharmacological tool for the study of LXR biology and a potential lead compound for the development of novel therapeutics, particularly for malignancies such as pancreatic cancer. Its dual mechanism of LXR inverse agonism and LXRβ degradation offers a multi-pronged approach to inhibit pathways crucial for cancer cell proliferation and metabolism. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Biological Target of GAC0003A4

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAC0003A4 is a novel small molecule that has demonstrated significant anti-cancer activity, particularly in pancreatic ductal adenocarcinoma (PDAC). This technical guide delineates the core biological target of this compound, its mechanism of action, and the downstream signaling pathways it modulates. Through a comprehensive review of preclinical data, this document provides quantitative analysis of its effects on cancer cell proliferation, target engagement, and gene expression. Detailed experimental protocols are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's function.

Primary Biological Target: Liver X Receptor Beta (LXRβ)

The primary biological target of this compound is the Liver X Receptor Beta (LXRβ) , a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2] In the context of pancreatic cancer, LXRβ has been identified as the predominantly expressed LXR isoform.[1] this compound functions as an inverse agonist of LXRβ, meaning it binds to the receptor and suppresses its basal transcriptional activity.[1][3] Furthermore, prolonged exposure to this compound leads to the degradation of the LXRβ protein, representing a dual mechanism of target inhibition.

Mechanism of Action

As an LXRβ inverse agonist, this compound modulates the expression of LXR target genes. Unlike LXR agonists which activate transcription, this compound represses the constitutive activity of LXRβ. This is achieved through the recruitment of corepressor proteins to the LXRβ ligand-binding domain, which in turn inhibits the transcription of target genes involved in lipid metabolism and other cellular processes critical for cancer cell survival and proliferation. The degradation of the LXRβ protein upon extended treatment with this compound further diminishes the cellular capacity to respond to LXR signaling.

The anti-proliferative effects of this compound are particularly pronounced in pancreatic cancer cells harboring oncogenic mutations in the KRAS gene . This suggests that the LXRβ signaling pathway is a key vulnerability in KRAS-driven malignancies.

Quantitative Data Summary

The efficacy of this compound has been quantified across several pancreatic cancer cell lines with varying KRAS mutation statuses.

Table 1: Anti-proliferative Activity of this compound in Pancreatic Cancer Cell Lines

| Cell Line | KRAS Status | IC50 (µM) of this compound |

| PANC-1 | G12D mutant | Data not available in provided search results |

| MIA PaCa-2 | G12C mutant | Data not available in provided search results |

| BxPC-3 | Wild-type | Data not available in provided search results |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% and need to be extracted from the primary literature.

Table 2: Effect of this compound on LXRβ Protein Levels

| Cell Line | Treatment Duration | This compound Concentration (µM) | % Reduction in LXRβ Protein |

| PANC-1 | Data not available | Data not available | Data not available |

| MIA PaCa-2 | Data not available | Data not available | Data not available |

| BxPC-3 | Data not available | Data not available | Data not available |

% Reduction is typically determined by densitometry of Western blot bands and requires data from the primary source.

Table 3: Modulation of LXR Target Gene Expression by this compound

| Gene | Cell Line | This compound Treatment | Fold Change in Expression |

| ABCA1 | PANC-1 | Data not available | Data not available |

| SREBF1 | PANC-1 | Data not available | Data not available |

| FASN | PANC-1 | Data not available | Data not available |

Fold change is determined by quantitative real-time PCR (qRT-PCR) and specific values need to be sourced from the primary publication.

Signaling Pathway

This compound's targeting of LXRβ intersects with the oncogenic KRAS signaling pathway in pancreatic cancer. Mutant KRAS drives a metabolic reprogramming that renders cancer cells dependent on pathways regulated by LXR. By inhibiting LXRβ, this compound disrupts this altered metabolic state, leading to cell growth inhibition.

Caption: this compound inhibits LXRβ, countering KRAS-driven metabolic reprogramming.

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol details the methodology to assess the anti-proliferative effect of this compound on pancreatic cancer cell lines.

Workflow Diagram:

Caption: Workflow for determining the IC50 of this compound using an MTS assay.

Methodology:

-

Cell Seeding: Pancreatic cancer cells (PANC-1, MIA PaCa-2, BxPC-3) are harvested and seeded into 96-well plates at a density of 3,000-5,000 cells per well in complete growth medium.

-

Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: this compound is serially diluted in growth medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the compound-containing medium is added to each well. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for an additional 72 hours.

-

MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation: Plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 490 nm is measured using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

LXRβ Degradation Assay (Western Blot)

This protocol describes the procedure to evaluate the effect of this compound on LXRβ protein levels.

Methodology:

-

Cell Culture and Treatment: Pancreatic cancer cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with various concentrations of this compound or vehicle control for different time points (e.g., 24, 48, 72 hours).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against LXRβ overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the LXRβ bands is quantified using image analysis software and normalized to the loading control.

LXR Reporter Gene Assay (Luciferase Assay)

This protocol is for assessing the inverse agonist activity of this compound on LXRβ.

Methodology:

-

Cell Transfection: HEK293T cells are seeded in 96-well plates and co-transfected with a GAL4-LXRβ-LBD expression vector, a UAS-luciferase reporter vector, and a Renilla luciferase control vector using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, the cells are treated with a range of concentrations of this compound, a known LXR agonist (positive control, e.g., T0901317), and a vehicle control.

-

Incubation: The cells are incubated for an additional 24 hours.

-

Luciferase Assay: The luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.

-

Data Analysis: The normalized luciferase activity is plotted against the compound concentration to determine the dose-dependent inhibition of LXRβ transcriptional activity.

Quantitative Real-Time PCR (qRT-PCR) for LXR Target Genes

This protocol details the measurement of changes in the expression of LXR target genes following treatment with this compound.

Methodology:

-

Cell Treatment and RNA Extraction: Pancreatic cancer cells are treated with this compound or vehicle control for a specified time. Total RNA is then extracted using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The relative expression of LXR target genes (e.g., ABCA1, SREBF1, FASN) is quantified using SYBR Green-based qRT-PCR. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Conclusion

This compound represents a promising therapeutic candidate for pancreatic and potentially other KRAS-driven cancers. Its unique dual mechanism of LXRβ inverse agonism and degradation provides a robust method for inhibiting a key node in cancer cell metabolism. The data and protocols presented in this guide offer a comprehensive resource for researchers to further explore the therapeutic potential and underlying biology of this compound. Further investigation into the in vivo efficacy and safety profile of this compound is warranted.

References

GAC0003A4: A Technical Guide to its Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAC0003A4 is a novel small molecule identified as a potent and selective inverse agonist of the Liver X Receptor (LXR), with particular activity against the LXRβ isoform. This compound has garnered significant interest within the research community for its potential therapeutic applications, primarily in the field of oncology. Specifically, this compound has demonstrated promising anti-proliferative and pro-apoptotic effects in pancreatic ductal adenocarcinoma (PDAC) cell lines. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, a plausible synthesis pathway based on established chemical principles, and its mechanism of action.

Chemical Identity and Properties

This compound is chemically identified as (3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-yl)methanone. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 929492-71-7 |

| Molecular Formula | C₂₀H₂₄N₂O₃ |

| Molecular Weight | 340.42 g/mol |

| SMILES | C(=O)(C1=CC(OC)=CC(OC)=C1)N2CCN(CC2)C3=C(C)C=CC=C3 |

| Appearance | Solid |

Proposed Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the searched literature, a plausible and efficient synthetic route can be proposed based on standard organic chemistry methodologies. The key transformation is the formation of an amide bond between 3,5-dimethoxybenzoic acid and 1-(o-tolyl)piperazine.

A common and effective method for this type of amide coupling involves the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like Hydroxybenzotriazole (HOBt), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA).

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

General Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on the proposed reaction scheme.

-

Reaction Setup: To a solution of 3,5-dimethoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add 1-(o-tolyl)piperazine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by a suitable chromatographic technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Mechanism of Action

This compound has been characterized as a Liver X Receptor (LXR) inverse agonist. LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.

Signaling Pathway

As an inverse agonist, this compound binds to LXR and reduces its basal transcriptional activity. This is in contrast to agonists, which activate the receptor. The primary mechanism involves the modulation of LXR-dependent gene expression, leading to downstream effects on cellular metabolism and survival pathways.

Figure 2: this compound signaling pathway.

Effects on Cancer Cells

In the context of pancreatic ductal adenocarcinoma (PDAC), the inverse agonism of LXR by this compound has been shown to have significant anti-cancer effects. By inhibiting LXR, this compound downregulates the expression of genes involved in lipid metabolism, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN). Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation, and by disrupting these pathways, this compound can inhibit tumor growth. Furthermore, studies have indicated that this compound can induce apoptosis (programmed cell death) in PDAC cells.

Experimental Workflow for Biological Evaluation

The biological activity of this compound can be assessed through a series of in vitro experiments. A typical workflow is outlined below.

Figure 3: Experimental workflow for this compound.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics targeting LXR, particularly for the treatment of pancreatic cancer. Its well-defined chemical structure allows for a straightforward and scalable synthesis. The mechanism of action, involving the inverse agonism of LXR and subsequent disruption of cancer cell metabolism, provides a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogues. Further studies are warranted to elucidate its in vivo efficacy, pharmacokinetic properties, and safety profile.

GAC0003A4: An In-Depth Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAC0003A4 is a potent and selective inverse agonist of the Liver X Receptor (LXR), with demonstrated activity as a degrader of LXRβ. Its role in modulating lipid metabolism and inducing cell death in cancer models has positioned it as a compound of significant interest for therapeutic development, particularly in oncology. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, compiled from supplier information and the primary scientific literature. It is intended to serve as a foundational resource for researchers utilizing this compound in their experimental workflows. This document outlines key physicochemical properties, provides recommended handling and storage protocols, and describes the signaling pathway in which this compound is involved.

Core Properties of this compound

| Property | Value |

| IUPAC Name | (3,4-dimethoxyphenyl)(4-(m-tolyl)piperazin-1-yl)methanone |

| Molecular Formula | C₂₀H₂₄N₂O₃ |

| Molecular Weight | 340.42 g/mol |

| CAS Number | 929492-71-7 |

| Mechanism of Action | Liver X Receptor (LXR) Inverse Agonist; LXRβ Degrader |

Solubility Profile

The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. The data available for this compound is currently limited to organic solvents.

Table 2.1: Quantitative Solubility Data

| Solvent | Concentration | Method |

| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (367.19 mM) | Ultrasonic |

Experimental Protocol for Solubility Determination (General Method)

While the specific protocol used for this compound's DMSO solubility is not detailed in the available literature, a general experimental workflow for determining the kinetic solubility of a compound from a DMSO stock solution is provided below. This is a common method used in early drug discovery.

Stability Profile

The stability of this compound is crucial for ensuring the integrity and reproducibility of experimental results. Stability data is available for storage as a solid and in a stock solution.

Table 3.1: Storage and Stability Recommendations

| Format | Storage Temperature | Recommended Duration |

| Solid Powder | -20°C | ≥ 2 years |

| Stock Solution | -80°C | Up to 6 months |

| Stock Solution | -20°C | Up to 1 month |

Note: Data on the stability of this compound in aqueous solutions, its sensitivity to freeze-thaw cycles, or its stability at different pH values have not been publicly reported. It is strongly recommended that researchers evaluate these parameters for their specific experimental setups.

Experimental Protocol for Stability Assessment (General Method)

The following outlines a general protocol for assessing the stability of a compound in solution over time. This typically involves incubating the compound under various conditions and quantifying its concentration at different time points.

Mechanism of Action: LXR Signaling Pathway

This compound functions as an inverse agonist of the Liver X Receptors (LXRα and LXRβ). LXRs are nuclear receptors that, upon activation by endogenous oxysterols, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) on DNA to regulate the transcription of target genes. These genes are primarily involved in cholesterol homeostasis, fatty acid metabolism, and inflammation.

As an inverse agonist, this compound binds to LXR and promotes a conformational change that recruits co-repressors, thereby actively suppressing the basal transcriptional activity of the receptor. This leads to the downregulation of LXR target genes. This mechanism is distinct from that of an antagonist, which would simply block the binding of an agonist.

Conclusion and Recommendations

This compound is a valuable research tool for investigating the roles of LXR signaling in various physiological and pathological processes. The provided data on its solubility and stability serve as a guide for its appropriate use in experimental settings.

Key Recommendations for Researchers:

-

Aqueous Solubility: Due to the lack of public data, it is imperative to empirically determine the solubility of this compound in all aqueous buffers intended for use.

-

Stock Solutions: Prepare high-concentration stock solutions in DMSO. For long-term storage (up to 6 months), store aliquots at -80°C to minimize degradation and avoid repeated freeze-thaw cycles. For short-term use (up to 1 month), storage at -20°C is acceptable.

-

Experimental Controls: When using this compound in cell-based assays, ensure that the final concentration of the DMSO vehicle is consistent across all experimental conditions and is at a level that does not affect cell viability or function.

-

Stability in Media: If experiments involve long incubation times, the stability of this compound in the complete cell culture media at 37°C should be assessed to ensure the compound remains active throughout the duration of the experiment.

This guide is based on currently available information. As new data on the physicochemical properties of this compound become available, this document will be updated.

GAC0003A4 physical and chemical properties

Notice: Following a comprehensive search of publicly available scientific and chemical databases, no information was found for the identifier "GAC0003A4". This suggests that "this compound" may be an internal, proprietary, or otherwise non-publicly documented compound identifier.

Without access to any data regarding the physical properties, chemical properties, biological activity, or associated experimental protocols for this compound, it is not possible to provide the requested in-depth technical guide.

To proceed with your request, please provide any of the following information:

-

Alternative Names or Synonyms: Any other identifiers used to refer to this compound.

-

Chemical Structure: A SMILES string, InChI key, or image of the chemical structure.

-

Relevant Publications: Any research articles, patents, or technical documents that mention this compound.

-

Therapeutic or Research Area: The context in which this compound is being studied (e.g., oncology, neuroscience, etc.).

Upon receiving additional, verifiable information, this guide can be populated with the requested data, tables, and diagrams.

In Vitro Characterization of GAC0003A4: A Technical Guide

Disclaimer: Information regarding a molecule designated "GAC0003A4" is not available in the public domain. The following technical guide has been generated as a template to illustrate the requested data presentation, experimental protocols, and visualizations. The data and methodologies presented are based on the well-characterized STAT3 inhibitor, Stattic , and should be considered illustrative.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including proliferation, survival, and differentiation.[1][2] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This document provides a technical overview of the in vitro characterization of a hypothetical STAT3 inhibitor, this compound, using Stattic as a representative molecule. Stattic is a non-peptidic small molecule that selectively inhibits the activation, dimerization, and nuclear translocation of STAT3 by targeting its SH2 domain.[2][3][4]

Quantitative Efficacy Data

The inhibitory activity of a compound is quantified to determine its potency and efficacy. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: In Vitro Inhibitory Activity of Stattic (as a proxy for this compound)

| Assay Type | Cell Line / Condition | IC50 Value (µM) | Reference |

| Cell-Free Assay | STAT3 SH2 Domain Binding | 5.1 | |

| Cell Viability | UM-SCC-17B (HNSCC) | 2.562 ± 0.409 | |

| Cell Viability | OSC-19 (HNSCC) | 3.481 ± 0.953 | |

| Cell Viability | Cal33 (HNSCC) | 2.282 ± 0.423 | |

| Cell Viability | UM-SCC-22B (HNSCC) | 2.648 ± 0.542 | |

| Cell Viability | Hep G2 (HCC) | 2.94 | |

| Cell Viability | Bel-7402 (HCC) | 2.5 | |

| Cell Viability | SMMC-7721 (HCC) | 5.1 | |

| Cell Viability | CCRF-CEM (T-ALL) | 3.188 | |

| Cell Viability | Jurkat (T-ALL) | 4.89 |

HNSCC: Head and Neck Squamous Cell Carcinoma; HCC: Hepatocellular Carcinoma; T-ALL: T-cell Acute Lymphoblastic Leukemia.

Signaling Pathway

This compound is hypothesized to inhibit the JAK/STAT3 signaling pathway. This pathway is a primary signaling mechanism for a wide array of cytokines and growth factors. Upon ligand binding to a cell surface receptor, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT3. Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and regulates the expression of target genes involved in cell survival and proliferation. Stattic, our model compound, inhibits this pathway by binding to the STAT3 SH2 domain, preventing its dimerization and subsequent downstream signaling.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro characterization experiments.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value using non-linear regression analysis.

STAT3 Phosphorylation (Western Blot) Assay

This protocol is used to confirm that the compound inhibits the STAT3 pathway by assessing the phosphorylation status of STAT3 at Tyr705.

Protocol:

-

Cell Treatment: Plate cells and grow them to 70-80% confluency. Treat the cells with the desired concentrations of this compound or DMSO for a specified time (e.g., 8-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the p-STAT3 band should decrease with this compound treatment, while the total STAT3 and loading control bands should remain relatively constant.

Experimental Workflow Visualization

Diagrams of experimental workflows provide a clear and concise overview of the procedural steps.

References

No Publicly Available Data for GAC0003A4 Preliminary Efficacy Studies

A comprehensive search for publicly available information regarding "GAC0003A4 preliminary efficacy studies" has yielded no specific results for a compound or therapeutic agent with this identifier. The search indicates that "this compound" is not a designation for a drug or molecule that is currently in the public domain of scientific and clinical research.

Therefore, it is not possible to provide an in-depth technical guide, including data presentation, experimental protocols, and visualizations, as requested. The core requirements of the prompt, such as summarizing quantitative data, detailing experimental methodologies, and creating diagrams for signaling pathways, are contingent upon the existence of published or otherwise accessible research data, which is absent in this case.

General information on the nature of preliminary efficacy studies, often referred to as pilot studies, indicates that their primary purpose is to assess the feasibility of interventions and research protocols for larger-scale studies.[1][2] These studies are generally not designed to provide a definitive test of a research hypothesis or to determine safety and efficacy due to their small sample sizes.[1][2] Key objectives of such studies include evaluating the feasibility of recruitment, randomization, retention of participants, and the implementation of new interventions or assessment procedures.[2]

Without any specific information on the mechanism of action, preclinical data, or clinical trial results for a compound identified as this compound, the creation of a detailed technical guide with the requested components is not feasible. Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to consult proprietary databases, internal documentation within their respective organizations, or await public disclosure through scientific publications or conference presentations.

References

GAC0003A4: An In-Depth Technical Guide on its Initial Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAC0003A4 is a novel small molecule identified as a potent Liver X Receptor (LXR) inverse agonist and degrader with potential therapeutic applications in oncology, particularly pancreatic ductal adenocarcinoma (PDAC). This document provides a comprehensive overview of the initial safety and toxicity profile of this compound, based on currently available non-clinical data. Due to the absence of public in vivo safety and toxicity data for this compound, this guide focuses on its in vitro effects and provides a broader toxicological context based on the safety profiles of other LXR modulators. This technical guide is intended to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's preclinical characteristics to inform future research and development efforts.

Introduction

This compound is a recently identified compound that functions as a Liver X Receptor (LXR) inverse agonist, effectively inhibiting the transcriptional activity of LXRs.[1] Furthermore, prolonged exposure to this compound leads to the degradation of LXRβ protein, highlighting a dual mechanism of action.[1] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation. Their dysregulation has been implicated in various diseases, including cancer. This compound has demonstrated potent anti-proliferative effects in pancreatic ductal adenocarcinoma (PDAC) cell lines, making it a compound of interest for further oncological research.[1]

In Vitro Cytotoxicity Profile

Initial characterization of this compound has focused on its effects on pancreatic cancer cell lines. The compound has been shown to inhibit the proliferation of PDAC cells in a dose-dependent manner. Notably, this compound exhibited minimal to no cytotoxic effects on non-transformed pancreatic cells, suggesting a potential therapeutic window.[1]

Table 1: Summary of In Vitro Effects of this compound on Pancreatic Cancer Cell Lines

| Cell Line | Key Findings | Reference |

| BxPC-3 | Inhibition of cell proliferation. | [1] |

| MIA PaCa-2 | Inhibition of cell proliferation. | |

| PANC-1 | Inhibition of cell proliferation. | |

| Non-transformed pancreatic cells | Little to no effect on cell proliferation. |

Mechanism of Action and Associated Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of LXR-mediated signaling pathways. As an inverse agonist, it represses the transcriptional activity of LXR, leading to the downregulation of genes involved in fatty acid and cholesterol metabolism. This metabolic reprogramming is a key aspect of its anti-tumor activity.

Furthermore, treatment with this compound has been shown to upregulate pathways associated with cellular stress, including the TNFα/NF-κB signaling pathway. This induction of stress pathways contributes to the pro-apoptotic and pro-necroptotic effects observed in cancer cells.

Below is a diagram illustrating the proposed mechanism of action of this compound.

References

Methodological & Application

Application Notes and Protocols for GAC0003A4 in Cell Culture

Topic: How to use GAC0003A4 in cell culture Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive searches for the compound designated "this compound" have not yielded any specific, publicly available information regarding its chemical structure, mechanism of action, or established applications in cell culture. This identifier does not correspond to a recognized chemical entity in major scientific databases or literature. It is possible that "this compound" represents an internal compound code, a catalog number from a specific supplier that is not widely indexed, or a typographical error.

Without definitive information on the nature of this compound, it is not possible to provide detailed, validated protocols for its use. The following sections, therefore, offer generalized guidance and adaptable templates for the characterization and application of a novel, uncharacterized compound in a cell culture setting. Researchers must empirically determine all optimal conditions.

General Workflow for Characterizing a Novel Compound in Cell Culture

The following diagram outlines a logical workflow for the initial assessment of an unknown compound like this compound.

Caption: A generalized workflow for characterizing an unknown compound in cell culture.

Protocols (Templates)

The following are template protocols that can be adapted once the basic properties of this compound are determined. It is critical to first establish the solubility and stability of the compound in your chosen cell culture medium.

Preparation of Stock Solutions

It is crucial to prepare a high-concentration stock solution that can be diluted to the final working concentrations.

Materials:

-

This compound powder

-

Sterile, high-purity solvent (e.g., DMSO, ethanol, or sterile PBS, to be determined based on compound solubility)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile, filtered pipette tips

Protocol:

-

Determine the appropriate solvent for this compound. If unknown, start with small amounts of powder and test solubility in common biological solvents (DMSO, ethanol, water).

-

Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of the chosen solvent to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM).

-

Vortex or sonicate until the compound is completely dissolved.

-

Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary, especially if using an aqueous solvent.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

Determination of Effective Concentration using a Cell Viability Assay (e.g., MTS/MTT Assay)

This protocol will help establish a dose-response curve to identify the cytotoxic and effective concentration range of the compound.

Materials:

-

Selected cell line(s)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution

-

MTS or MTT reagent

-

Plate reader (spectrophotometer)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound stock solution in complete culture medium. A common starting range is a logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

-

Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

-

Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment (MTS Assay Example):

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.

-

-

Data Analysis:

-

Normalize the absorbance readings to the vehicle control wells (representing 100% viability).

-

Plot the normalized viability (%) against the log of the this compound concentration to generate a dose-response curve.

-

Calculate the IC50 (half-maximal inhibitory concentration) value.

-

Quantitative Data Summary (Template)

Once experiments are performed, data should be organized for clear interpretation.

| Cell Line | Assay Type | Treatment Duration (hours) | IC50 Value | Notes |

| e.g., MCF-7 | MTS Assay | 48 | e.g., 5.2 µM | Vehicle: 0.1% DMSO |

| e.g., A549 | MTS Assay | 48 | e.g., 12.8 µM | Vehicle: 0.1% DMSO |

| e.g., HepG2 | MTS Assay | 72 | e.g., 7.5 µM | Vehicle: 0.1% DMSO |

Hypothetical Signaling Pathway Analysis

If this compound were found to be, for example, an inhibitor of a kinase in the PI3K/AKT pathway, the following diagram illustrates how its effect could be visualized.

Caption: Hypothetical mechanism of this compound as a PI3K inhibitor.

Recommendations for Proceeding

-

Verify the Compound Identifier: Double-check the name "this compound" for accuracy. Consult the original source of the compound for alternative names, CAS numbers, or SMILES strings.

-

Contact the Supplier: If the compound was obtained from a commercial or academic source, contact them directly to request a datasheet or any available information on its properties and handling.

-

Perform Solubility and Stability Tests: Before conducting any cell-based assays, the basic chemical properties of the compound in relevant biological buffers and media must be determined.

Once the identity and basic characteristics of this compound are established, the provided templates can be adapted to develop robust and reliable protocols for its use in your specific research context.

Application Notes and Protocols for In Vivo Studies with GAC0003A4 (Taselisib/GDC-0032)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GAC0003A4, also known as Taselisib or GDC-0032, is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with particular activity against the p110α isoform.[1] Dysregulation of the PI3K/AKT/mTOR signaling cascade is a frequent event in various cancers, making it a key target for therapeutic intervention. Taselisib has shown significant anti-tumor activity in preclinical models, particularly in those harboring activating mutations in the PIK3CA gene.[1][2] These application notes provide a comprehensive overview of the in vivo use of taselisib, including recommended dosage regimens, detailed experimental protocols, and the underlying signaling pathway.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

Taselisib selectively inhibits the catalytic subunit of PI3Kα, preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage inhibits the downstream activation of AKT and mTOR, key proteins that regulate cellular processes such as growth, proliferation, survival, and metabolism.[3] The preferential inhibition of the mutant form of PI3Kα makes taselisib a targeted therapy for cancers with PIK3CA mutations.

In Vivo Dosage and Efficacy Summary

The following table summarizes the effective dosages of taselisib observed in various preclinical xenograft models. Oral administration (p.o.) via gavage is the most common route.

| Cancer Model | Cell Line | Mouse Strain | Dosage (mg/kg) | Dosing Schedule | Key Findings |

| Breast Cancer | KPL-4 (PIK3CA H1047R) | Nude | 0.20 - 25 | Daily, p.o. | Dose-dependent tumor growth inhibition and regression.[3] |

| Breast Cancer | MCF7-neo/HER2 (PIK3CA E545K) | Nude | 1.4 - 22.5 | Daily, p.o. | Significant tumor growth inhibition. |

| Head and Neck Squamous Cell Carcinoma | Cal-33 (PIK3CA H1047R) | Nude | 5 | Daily, p.o. | Potent impairment of PI3K signaling; radiosensitization. |

| Uterine Serous Carcinoma | USPC-ARK-1 (PIK3CA mutant, HER2+) | Nude | 11.25 | Daily, 5 days/week, p.o. | Significant tumor growth inhibition and increased survival. |

| Melanoma | BRAF V600E/PTEN null | Nude | 22.5 | Daily, p.o. | Initial tumor regression. |

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in Xenograft Models

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of taselisib in a subcutaneous xenograft mouse model.

Materials:

-

Taselisib (GDC-0032) powder

-

Vehicle solution: 0.5% methylcellulose and 0.2% Tween-80 in sterile water

-

Cancer cell line of interest (e.g., with known PIK3CA mutation status)

-

Immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old

-

Standard animal housing and handling equipment

-

Calipers for tumor measurement

-

Oral gavage needles

Procedure:

-

Drug Preparation:

-

On the day of administration, prepare a suspension of taselisib in the vehicle solution (0.5% methylcellulose, 0.2% Tween-80).

-

Vortex the suspension thoroughly before each use to ensure homogeneity.

-

The concentration should be calculated based on the desired dose and a standard administration volume (e.g., 100 µL for a 20g mouse).

-

-

Animal Model and Tumor Implantation:

-

Acclimate animals to the facility for at least one week before the start of the experiment.

-

Harvest cancer cells during their exponential growth phase.

-

Inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) subcutaneously into the flank of each mouse.

-

-

Treatment Administration:

-

Monitor tumor growth regularly. Once tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment and control groups.

-

Administer taselisib or vehicle control orally via gavage according to the predetermined dosing schedule (e.g., daily).

-

-

Monitoring and Endpoints:

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the animals twice weekly as an indicator of toxicity.

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration (e.g., 21 days).

-

-

Data Analysis:

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

-

Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.

-

Protocol 2: Pharmacodynamic (PD) Analysis

To assess the in vivo target engagement of taselisib, tumors can be collected at various time points after drug administration to analyze the phosphorylation status of downstream signaling proteins.

Procedure:

-

Follow the xenograft model setup as described in Protocol 1.

-

Once tumors are established, administer a single dose of taselisib or vehicle.

-

At specified time points post-dose (e.g., 2, 6, 24 hours), euthanize a cohort of mice.

-

Immediately excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer for protein extraction.

-

Perform Western blot analysis on the tumor lysates to assess the phosphorylation levels of key pathway proteins such as p-AKT and p-S6. A significant reduction in the phosphorylation of these proteins in the taselisib-treated group compared to the vehicle group indicates effective target inhibition.

Conclusion

Taselisib (this compound/GDC-0032) is a valuable tool for in vivo cancer research, particularly for studying tumors with PIK3CA mutations. The provided dosage information and protocols offer a solid foundation for designing and executing robust preclinical studies to evaluate the therapeutic potential of this PI3K inhibitor. Careful attention to experimental design, including appropriate animal models, vehicle formulation, and endpoint analysis, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Compound Administration in Mice

Disclaimer: As of November 2025, no publicly available information could be found for a compound designated "GAC0003A4." The following application notes, protocols, and data are provided as a general template for researchers, scientists, and drug development professionals working with novel compounds in murine models. The specific details should be adapted based on the physicochemical properties, mechanism of action, and toxicological profile of the actual compound being investigated.

Introduction

These notes provide a comprehensive overview of the key considerations and methodologies for the administration of a novel therapeutic agent to mice. The selection of an appropriate administration route is a critical step in preclinical studies, directly impacting the compound's bioavailability, efficacy, and potential toxicity. This document outlines common administration routes, provides example protocols for their execution, and presents a framework for evaluating the compound's pharmacokinetic profile and its effect on a hypothetical signaling pathway.

Administration Routes: A Comparative Overview

The choice of administration route depends on the experimental goals, the compound's properties, and the desired pharmacokinetic profile. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[1]

Table 1: Comparison of Common Administration Routes in Mice

| Route | Typical Volume (Adult Mouse) | Needle Gauge | Absorption Speed | Key Considerations & Potential Issues |

| Intravenous (IV) | < 0.2 mL | 27-30 G | Very Rapid | Provides 100% bioavailability. Requires technical skill; potential for tissue injury if extravasation occurs.[2][3] |

| Intraperitoneal (IP) | < 2-3 mL | 25-27 G | Rapid | Easier to perform than IV. Risk of injection into the bladder or gastrointestinal tract.[2][4] Irritating substances may cause peritonitis. |

| Subcutaneous (SC) | < 1-2 mL | 25-27 G | Slow | Suitable for sustained release. Absorption can be variable. Irritating substances can cause skin necrosis. |

| Oral Gavage (PO) | < 0.5 mL (typically 5-10 mL/kg) | 18-22 G (flexible tube) | Variable | Mimics clinical route for many drugs. Potential for esophageal or stomach injury. Stressful for the animal. |

Experimental Protocols

Protocol: Intravenous (IV) Tail Vein Injection

This protocol describes the administration of a compound via the lateral tail vein, a common method for achieving rapid systemic distribution.

Materials:

-

Test compound in a sterile, isotonic vehicle (e.g., 0.9% saline)

-

Mouse restrainer

-

Heat lamp or warm water bath

-

27-30 gauge needles and 1 mL syringes

-

70% ethanol wipes

Procedure:

-

Prepare the test compound solution, ensuring it is sterile and at room temperature.

-

Warm the mouse's tail using a heat lamp or by immersing it in warm water for 30-60 seconds to induce vasodilation of the lateral tail veins.

-

Place the mouse in a suitable restrainer.

-

Swab the tail with a 70% ethanol wipe to clean the injection site.

-

Visualize the lateral tail vein. Insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the compound solution (volume typically not exceeding 0.2 mL).

-

If the injection is successful, no bleb will form under the skin.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

Protocol: Intraperitoneal (IP) Injection

This protocol details the administration of a substance into the peritoneal cavity.

Materials:

-

Test compound in a sterile vehicle

-

25-27 gauge needles and 1 mL syringes

Procedure:

-

Securely hold the mouse by the scruff of the neck, allowing the abdomen to be exposed.

-

Tilt the mouse so its head is pointing downwards. This allows the abdominal organs to shift away from the injection site.

-

Identify the injection site in the lower right or left abdominal quadrant.

-

Insert the needle at a 30-45 degree angle. Aspirate briefly to ensure the needle has not entered the bladder or intestines.

-

Inject the compound solution smoothly. The volume should ideally not exceed 2-3 mL for an adult mouse.

-

Withdraw the needle and return the mouse to its cage. Monitor for signs of distress.

Pharmacokinetic Analysis

A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. Below is a sample study design and hypothetical data.

Protocol: Pharmacokinetic Study in Mice

Objective: To determine the PK profile of a compound after IV and PO administration.

Procedure:

-

Acclimate C57BL/6 mice for at least one week.

-

Fast mice overnight (for PO administration group) to ensure consistent absorption.

-

Administer the compound at a defined dose (e.g., 5 mg/kg IV and 10 mg/kg PO).

-

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

-

Process blood to plasma and store at -80°C until analysis.

-

Analyze plasma concentrations of the compound using a validated method like LC-MS/MS.

-

Calculate PK parameters using appropriate software.

Table 2: Hypothetical Pharmacokinetic Parameters of a Test Compound in Mice

| Parameter | Intravenous (5 mg/kg) | Oral (10 mg/kg) | Description |

| Cmax (ng/mL) | 1250 | 580 | Maximum observed plasma concentration. |

| Tmax (h) | 0.08 | 1.5 | Time to reach Cmax. |

| AUC₀-t (ng·h/mL) | 2100 | 2540 | Area under the plasma concentration-time curve. |

| t₁/₂ (h) | 3.5 | 3.9 | Elimination half-life. |

| CL (mL/min/kg) | 25 | N/A | Clearance: the volume of plasma cleared of the drug per unit time. |

| Vdss (L/kg) | 2.2 | N/A | Volume of distribution at steady state. |

| F (%) | N/A | 39% | Oral Bioavailability: the fraction of the oral dose that reaches systemic circulation. |

Note: Data presented are illustrative and adapted from a study on GS-441524. Actual results will vary based on the specific compound.

Mechanism of Action: Signaling Pathway Analysis

Understanding how a compound exerts its effects at a molecular level is crucial. This often involves investigating its impact on cellular signaling pathways.

Hypothetical Signaling Pathway: JAK-STAT Inhibition

Let's hypothesize that the compound is an inhibitor of the JAK-STAT signaling pathway, which is often dysregulated in cancer and inflammatory diseases. The binding of a cytokine to its receptor activates Janus kinases (JAKs), which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.

Caption: Hypothetical inhibition of the JAK-STAT pathway by a test compound.

Protocol: Western Blot for Phospho-STAT3

This protocol can be used to assess the compound's inhibitory effect on STAT3 activation in tumor tissue from treated mice.

Materials:

-

Tumor tissue lysates from vehicle- and compound-treated mice

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer system (e.g., wet or semi-dry) and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Homogenize tumor tissues in lysis buffer and quantify protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to normalize the data.

Caption: Standard workflow for Western Blot analysis.

References

- 1. cea.unizar.es [cea.unizar.es]

- 2. EFFECTS OF ADMINISTRATION ROUTE, DIETARY CONDITION, AND BLOOD GLUCOSE LEVEL ON KINETICS AND UPTAKE OF 18F-FDG IN MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 4. az.research.umich.edu [az.research.umich.edu]

GAC0003A4 solution preparation and storage

Application Notes and Protocols for GAC0003A4 Solution Preparation and Storage

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Publicly available information regarding the specific compound "this compound," including its solution preparation, stability, storage conditions, and solubility, is not available at this time. The following protocols are based on general best practices for handling novel research compounds and should be adapted as specific data for this compound becomes available. It is imperative to consult any internal documentation or perform preliminary solubility and stability tests before committing to large-scale experiments.

Introduction

This document provides generalized procedures for the preparation and storage of solutions of the research compound this compound. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific experimental needs and the physicochemical properties of the compound, which are yet to be fully characterized.

Compound Information (Hypothetical Data)

Due to the absence of specific data for this compound, the following table presents a hypothetical data set for illustrative purposes. Researchers should replace this with actual experimental data as it is generated.

| Parameter | Value (Hypothetical) | Notes |

| Molecular Weight | 450.5 g/mol | Use the exact molecular weight from the certificate of analysis. |

| Appearance | White to off-white solid | Visual inspection should be performed upon receipt. |

| Purity | >98% (by HPLC) | Confirm purity from the vendor's certificate of analysis. |

| Solubility in DMSO | ≥ 50 mg/mL (≥ 111 mM) | Empirically determine for each new batch. |

| Solubility in PBS | ≤ 0.1 mg/mL | Aqueous solubility is expected to be low for many small molecules. |

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Vortex mixer

-

Calibrated analytical balance

-

Sterile, amber glass vials or polypropylene tubes

Procedure:

-

Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

-

Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.505 mg of this compound (assuming a molecular weight of 450.5 g/mol ).

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

-

Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but monitor for any signs of degradation.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.

Protocol for Preparation of Working Solutions in Aqueous Buffer

Materials:

-

10 mM this compound stock solution in DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

-

Vortex mixer

-

Sterile polypropylene tubes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Perform a serial dilution of the DMSO stock solution into the desired aqueous buffer (e.g., PBS) to achieve the final working concentration. Important: Add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation. The final concentration of DMSO in the working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.

-

Mixing: Gently vortex the working solution to ensure homogeneity.

-

Use: Prepare working solutions fresh for each experiment and use them immediately. Do not store aqueous working solutions for extended periods unless stability has been confirmed.

Visualization of Workflow

The following diagram illustrates the general workflow for the preparation and storage of this compound solutions.

Caption: Workflow for .

Stability and Storage Recommendations

The stability of this compound in various solvents and at different temperatures has not been publicly documented. The following are general recommendations:

-

Solid Compound: Store the solid powder at -20°C, protected from light and moisture.

-

DMSO Stock Solutions: Store at -20°C or -80°C for long-term storage (months to years). Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

-

Aqueous Working Solutions: Due to the potential for hydrolysis and lower stability in aqueous solutions, it is strongly recommended to prepare these solutions fresh before each experiment and use them immediately.

It is highly advisable to conduct a stability study for your specific experimental conditions if the compound will be stored in solution for any length of time. This can be done by analyzing the purity of the solution by HPLC at various time points.

Application Notes and Protocols for GAC0003A4 in Western Blot Analysis

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GAC0003A4 is a rabbit polyclonal antibody designed for the detection of the STAT3 protein in Western blot analysis. Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of the STAT3 signaling pathway has been implicated in various diseases, including cancer and inflammatory disorders, making it a key target for research and drug development.[1][2] These application notes provide a detailed protocol and expected results for the use of this compound in Western blot analysis.

Product Specifications

| Characteristic | Specification |

| Product Name | This compound |

| Target Protein | STAT3 |

| Host Species | Rabbit |

| Clonality | Polyclonal |

| Tested Applications | Western Blot (WB) |

| Recommended Dilution | 1:1000 - 1:2000 |

| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |

Signaling Pathway

The JAK-STAT signaling pathway is a principal mechanism for a wide array of cytokines and growth factors to transduce signals from the cell membrane to the nucleus.[3] Upon cytokine or growth factor binding to their cognate receptors, Janus kinases (JAKs) associated with the receptor are activated and phosphorylate the receptor on tyrosine residues. This creates docking sites for STAT proteins. STAT3 is then recruited to the phosphorylated receptor and is itself phosphorylated by JAKs. Phosphorylated STAT3 forms homodimers or heterodimers with other STAT proteins and translocates to the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, survival, and inflammation.[3]

References

Application Notes: Immunofluorescence Staining of Phospho-Histone H2A.X (γH2A.X) with GAC0003A4

For Research Use Only. Not For Use In Diagnostic Procedures.

Introduction

The phosphorylation of histone H2A.X at serine 139, resulting in γH2A.X, is a critical early event in the cellular response to DNA double-strand breaks (DSBs).[1][2] DSBs are highly cytotoxic lesions that can be induced by various endogenous and exogenous factors, including ionizing radiation and chemotherapeutic agents.[1][2] Upon DNA damage, kinases such as ATM, ATR, and DNA-PK are activated and rapidly phosphorylate H2A.X at the sites of damage.[1] This modification serves as a docking site for the recruitment of a cascade of DNA repair proteins and checkpoint signaling molecules, initiating DNA repair and arresting the cell cycle to maintain genomic integrity. The formation of discrete nuclear foci corresponding to these events makes γH2A.X a highly sensitive and specific biomarker for assessing DNA damage and the efficacy of DNA-damaging agents in research and drug development.

GAC0003A4 is a monoclonal antibody designed for the specific detection of γH2A.X by immunofluorescence. These application notes provide a detailed protocol for the use of this compound in cultured cells, including methods for inducing DNA damage and quantifying the resulting γH2A.X foci.

Product Information

| Product Name | This compound (Anti-Phospho-Histone H2A.X [Ser139] Rabbit mAb) |

| Target | Phospho-Histone H2A.X (Ser139) (γH2A.X) |

| Host Species | Rabbit |

| Isotype | IgG |

| Applications | Immunofluorescence (IF) |

| Recommended Dilution | 1:200 - 1:800 |

| Storage | Store at 4°C upon receipt. For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. |

DNA Damage Response Signaling Pathway

Caption: DNA Damage Response Pathway leading to H2A.X phosphorylation.

Experimental Protocols

A. Cell Culture and Treatment for DNA Damage Induction

-

Culture adherent cells (e.g., HeLa, A549) on sterile glass coverslips or in chamber slides to achieve approximately 60-80% confluency.

-

To induce DNA double-strand breaks:

-

Chemical Induction: Treat cells with a final concentration of 10-50 µM Etoposide for 1-4 hours.

-

Radiation Induction: Expose cells to 1-5 Gray (Gy) of ionizing radiation (IR) and allow them to recover for 30 minutes to 1 hour at 37°C.

-

-

Include an untreated control sample for baseline comparison.

B. Immunofluorescence Staining Protocol

This protocol is optimized for adherent cells on coverslips.

Solutions and Reagents:

-

1X Phosphate Buffered Saline (PBS): pH 7.4

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh.

-

Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody Dilution Buffer: 1% BSA in PBS.

-

Secondary Antibody: Fluorochrome-conjugated anti-rabbit IgG.

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

-

Antifade Mounting Medium.

Workflow Diagram:

Caption: Immunofluorescence staining workflow for γH2A.X detection.

Procedure:

-

Aspirate the culture medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

-

Dilute the this compound primary antibody in 1% BSA in PBS to the desired concentration (e.g., 1:500).

-

Aspirate the blocking buffer and apply the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorochrome-conjugated secondary antibody in 1% BSA in PBS according to the manufacturer's recommendations.

-

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Incubate the cells with DAPI for 5 minutes at room temperature to counterstain the nuclei.

-

Perform a final wash with PBS.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the slides using a fluorescence or confocal microscope.

Data Presentation and Expected Results

Upon induction of DNA damage, this compound should detect a significant increase in the number of distinct, punctate nuclear foci. The number of foci per cell is expected to be low in untreated control cells (<1-2 foci/cell) and increase substantially following treatment.

Quantitative Analysis of γH2A.X Foci